![molecular formula C23H17N3O B2744226 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-03-6](/img/structure/B2744226.png)
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is a well-known nitrogenous tertiary base containing a heterocycle with the chemical formula C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Quinoline and pyrazole compounds can be synthesized through various methods. For instance, a series of quinoline allied pyrazole compounds were prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Pyrazoles have a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms.Chemical Reactions Analysis
Quinoline and pyrazole compounds can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications
Synthesis and Characterization
The scientific research on 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline mainly focuses on synthesis, characterization, and exploration of its potential applications. One study discusses the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, highlighting the versatility of the compound in medicinal chemistry (Kasiotis, Fokialakis, & Haroutounian, 2006).
Antimicrobial Activity
Research also extends to the antimicrobial evaluation of novel quinoline derivatives bearing different heterocyclic moieties, including 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds have shown moderate activities against a wide range of selected organisms, indicating the compound's potential in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Protein Kinase Inhibitory Activity
Another interesting application is the inhibition of bacterial serine/threonine protein kinases by congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds, including derivatives similar to this compound, show significant in vitro inhibitory activity, offering insights into the development of new antibacterial agents (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Antifungal Activity
The compound's structural framework is also adaptable to modifications aiming at antifungal activity. For instance, the synthesis of 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines and related compounds has revealed antifungal properties, suggesting the potential for further exploration in antifungal drug development (Kurasawa et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-11-7-8-16(14-18)22-20-15-24-21-13-6-5-12-19(21)23(20)26(25-22)17-9-3-2-4-10-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFCHFAIYJHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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